molecular formula C19H24N4O2 B6587169 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide CAS No. 1030096-49-1

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide

Cat. No.: B6587169
CAS No.: 1030096-49-1
M. Wt: 340.4 g/mol
InChI Key: MMYWZXBZDDESQK-UHFFFAOYSA-N
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Description

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution with piperidine:

    Attachment of the acetamide group: The final step involves the formation of the acetamide linkage by reacting the pyrimidine derivative with 3-methylphenylacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives

    Reduction: Amines or reduced derivatives

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide
  • 2-{[6-methyl-2-(morpholin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide
  • 2-{[6-methyl-2-(piperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide

Uniqueness

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidin-1-yl group. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-7-6-8-16(11-14)21-17(24)13-25-18-12-15(2)20-19(22-18)23-9-4-3-5-10-23/h6-8,11-12H,3-5,9-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYWZXBZDDESQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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